molecular formula C10H10N2O2 B6619614 ethyl 5-cyano-6-methylpyridine-2-carboxylate CAS No. 1483764-94-8

ethyl 5-cyano-6-methylpyridine-2-carboxylate

Cat. No.: B6619614
CAS No.: 1483764-94-8
M. Wt: 190.20 g/mol
InChI Key: OHUZMLXSSQGBSY-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-6-methylpyridine-2-carboxylate (CAS 1483764-94-8) is a high-value pyridine derivative with the molecular formula C10H10N2O2 and a molecular weight of 190.20 . This compound serves as a versatile and critical synthetic intermediate in numerous research fields. In medicinal chemistry, its structure, featuring both an ester and a nitrile group, makes it a valuable precursor for the synthesis of more complex, bioactive molecules. Pyridine-based compounds are extensively investigated for their potential as cardiotonic agents, with studies showing that related 6-methyl-3-cyano-pyridin-2(1H)-ones can induce significant positive inotropic effects . Furthermore, pyridine carboxylates are of significant interest in materials science, particularly as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) . The compound must be handled by qualified researchers in accordance with all applicable laboratory safety regulations. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-cyano-6-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-3-14-10(13)9-5-4-8(6-11)7(2)12-9/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUZMLXSSQGBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(C=C1)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 5 Cyano 6 Methylpyridine 2 Carboxylate

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For ethyl 5-cyano-6-methylpyridine-2-carboxylate, two primary disconnection points are considered: the ester linkage and the pyridine (B92270) ring itself.

Disconnection Approach 1: The Ester Bond

The most straightforward retrosynthetic disconnection is at the C-O bond of the ester group. This leads back to 5-cyano-6-methylpyridine-2-carboxylic acid and ethanol (B145695). This approach simplifies the problem to the synthesis of the substituted pyridine carboxylic acid.

Disconnection Approach 2: The Pyridine Ring

A more fundamental disconnection involves breaking the bonds of the pyridine ring. This typically leads to acyclic precursors that can be cyclized. For this target molecule, a common strategy would be a condensation reaction involving a 1,5-dicarbonyl equivalent and an ammonia (B1221849) source, or a multicomponent reaction where the ring is assembled from three or more simple precursors in one pot. Key precursors identified through this approach often include nitrile-containing compounds.

Following the first retrosynthetic approach, 6-methylpyridine-2-carboxylic acid (also known as 6-methylpicolinic acid) serves as a key precursor. The synthesis then requires two main steps: the introduction of the cyano group at the 5-position and the esterification of the carboxylic acid at the 2-position. The esterification is typically the final step. The synthesis of the ethyl ester of 6-methylpicolinic acid is a well-established process. chemicalbook.com

Following the second retrosynthetic approach, nitrile-containing compounds are crucial for constructing the pyridine ring, particularly for introducing the cyano group.

Malononitrile (B47326) (CH₂(CN)₂) : This is a highly versatile reagent in organic synthesis, widely used in various multicomponent reactions to produce diverse bioactive heterocycles. ingentaconnect.com Its high reactivity stems from the active methylene (B1212753) group flanked by two electron-withdrawing cyano groups. ingentaconnect.com Malononitrile can serve as a key building block in the synthesis of cyanopyridines. ingentaconnect.comnih.gov

Cyanothioacetamide (C₃H₄N₂S) : This compound is another important synthon in heterocyclic chemistry. tandfonline.com It can participate in cyclization reactions to form pyridinethiones, which can then be further modified to yield the desired pyridine derivatives. tandfonline.com Both the cyano and thioamide groups can be involved in the ring-forming reactions. nih.gov

PrecursorFormulaRole in Synthesis
6-Methylpyridine-2-carboxylic AcidC₇H₇NO₂Advanced precursor for final esterification and cyanation steps.
MalononitrileCH₂(CN)₂Key building block in MCRs, source of the C5-carbon and the 5-cyano group. ingentaconnect.com
CyanothioacetamideC₃H₄N₂SSynthon for building the pyridine ring, often leading to intermediate thiones. tandfonline.com

Classical and Established Synthetic Routes

Established methods for synthesizing the target compound rely on fundamental organic reactions like esterification and various cyclization strategies, including multicomponent reactions.

The esterification of pyridine carboxylic acids is a common and crucial step. The classical Fischer esterification method involves reacting the carboxylic acid (e.g., 5-cyano-6-methylpyridine-2-carboxylic acid) with an alcohol (ethanol) in the presence of an acid catalyst, such as sulfuric acid. chemicalbook.comgoogle.com

A typical procedure involves refluxing a solution of the pyridine carboxylic acid in the corresponding alcohol with a catalytic amount of a strong acid. chemicalbook.com Historically, the purification process required neutralization of the acid catalyst at low temperatures to prevent hydrolysis of the newly formed ester, followed by solvent extraction and distillation. google.com Modern variations aim to simplify this process.

Multicomponent reactions (MCRs) are one-pot reactions where three or more reactants combine to form a product that incorporates significant parts of all starting materials. ingentaconnect.com These reactions are highly efficient for creating complex molecules like substituted pyridines. jetir.org

A common strategy for pyridine synthesis is the Hantzsch dihydropyridine (B1217469) synthesis, which can be modified to produce pyridines directly. baranlab.org For the target molecule, a plausible MCR could involve the condensation of an enone, an active methylene compound like ethyl cyanoacetate (B8463686) (to provide the C2-carboxylate and C3), and a nitrile-containing compound like malononitrile or an enamine derived from it (to provide C5-cyano, C6-methyl, and the nitrogen atom), often with a catalyst. These reactions build the pyridine ring with the desired substituents in a single, efficient step.

Reaction TypeDescriptionRelevance to Target Compound
Fischer EsterificationAcid-catalyzed reaction between a carboxylic acid and an alcohol. google.comFinal step to convert 5-cyano-6-methylpyridine-2-carboxylic acid to its ethyl ester.
Multicomponent Reactions (MCRs)One-pot synthesis involving three or more starting materials. ingentaconnect.comEfficient assembly of the substituted pyridine ring from simple acyclic precursors.
Cyclization/CondensationStepwise formation of the pyridine ring from open-chain precursors.A more traditional, non-MCR approach to building the heterocyclic core.

Modern and Green Chemistry Approaches in Pyridine Synthesis

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to pyridine synthesis. jetir.org

Modern approaches often focus on improving the efficiency and environmental impact of classical methods. This includes:

Catalysis : The use of novel catalysts, including basic ionic liquids, can promote one-pot condensations of aldehydes, malononitrile, and other precursors to yield highly substituted pyridines with high yields. organic-chemistry.org These catalysts can often be recovered and recycled.

Solvent Choice : Shifting away from volatile organic solvents towards greener alternatives like water or ethanol, or performing reactions under solvent-free conditions.

Energy Efficiency : Utilizing alternative energy sources like microwave irradiation to accelerate reaction times and improve yields. researchgate.net

Atom Economy : Employing MCRs is inherently a green approach as it maximizes the incorporation of starting material atoms into the final product, generating less waste compared to multi-step syntheses. jetir.org

These modern strategies offer pathways to synthesize this compound that are not only efficient but also more environmentally benign.

One-Pot and Cascade Reaction Systems

While a direct one-pot synthesis for this compound is not extensively detailed in the provided research, analogous structures are commonly synthesized through multicomponent reactions. For instance, the Hantzsch pyridine synthesis, a classic multicomponent reaction, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.com This foundational method has been modified and optimized to produce a wide array of substituted pyridines. The synthesis of a structurally related compound, ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, has been successfully achieved, demonstrating the utility of these approaches for creating highly substituted nicotinates. researchgate.net

The general mechanism for such syntheses often involves a series of condensation, addition, and cyclization reactions that occur in a sequential manner within the same pot. For example, the reaction of aldehydes and malononitrile can be a key step in forming cyanopyridine derivatives. core.ac.uk The development of one-pot methodologies for polysubstituted pyridines is an active area of research, with various starting materials and reaction conditions being explored to enhance efficiency and substrate scope. core.ac.ukderpharmachemica.com

Catalytic Methods in Pyridine Ring Formation

Catalysis plays a crucial role in the efficient formation of the pyridine ring in this compound and its derivatives. Catalysts can increase the reaction rate, improve selectivity, and enable reactions to proceed under milder conditions.

Base catalysis is a common strategy in the synthesis of substituted pyridines. Simple organic bases can effectively promote the condensation reactions necessary for ring formation. For instance, a base-catalyzed three-component reaction of ynals, isocyanates, and amines/alcohols has been developed for the synthesis of highly decorated pyridine derivatives. organic-chemistry.org While not specifically for the target compound, this highlights the principle of using base catalysis to construct the pyridine core.

The synthesis of related 2,3,6-trisubstituted pyridines has been achieved through phosphine-catalyzed annulation followed by an oxidative aromatization step, showcasing the utility of organocatalysis in this area. researchgate.net Furthermore, solid acid catalysts have been employed in the preparation of ethyl nicotinate (B505614), a related pyridine carboxylate, demonstrating the versatility of catalytic systems in this field of synthesis. google.compatsnap.com The choice of catalyst is critical and is often tailored to the specific substrates and desired reaction pathway.

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is paramount for maximizing the yield and purity of the target compound, this compound, while ensuring the process is efficient and scalable. Key parameters that are often investigated include temperature and catalyst loading.

Impact of Temperature and Catalyst Loading on Yield

The yield of substituted pyridines is often highly dependent on the reaction temperature. In many organic reactions, increasing the temperature can lead to faster reaction rates. However, excessively high temperatures can also promote the formation of side products and impurities. For the synthesis of ethyl nicotinate, a related compound, reactions are often carried out at elevated temperatures, such as stirring at 50-65°C for several hours followed by reflux to remove water. google.compatsnap.comguidechem.com The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the degradation of reactants or products.

Catalyst loading is another critical factor that can significantly influence the yield and efficiency of a synthesis. The amount of catalyst used needs to be sufficient to promote the reaction at a desirable rate but should be minimized to reduce costs and simplify purification. In the synthesis of ethyl nicotinate using a solid acid catalyst, the catalyst loading is specified as a weight percentage of the limiting reagent, nicotinic acid. google.compatsnap.com The ideal catalyst loading is typically determined experimentally by running a series of reactions with varying amounts of the catalyst and observing the effect on the product yield.

The following interactive table summarizes the general effects of temperature and catalyst loading on the synthesis of pyridine derivatives based on analogous reactions.

ParameterEffect on YieldGeneral Observations
Temperature Can increase or decreaseInitially, increasing temperature often increases yield by overcoming the activation energy. However, excessively high temperatures can lead to decomposition and lower yields.
Catalyst Loading Typically increases to a plateauIncreasing the catalyst amount generally improves the reaction rate and yield up to a certain point, after which it may have no further effect or could lead to increased side reactions.

Advanced Purification Techniques in Synthesizing this compound

Following the synthesis, purification of this compound is essential to remove unreacted starting materials, catalysts, and byproducts. While traditional methods like recrystallization are common, more advanced techniques may be necessary to achieve high purity.

Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization. For cyanopyridine derivatives, a combination of solvents is often employed. For example, a method for purifying 4-cyanopyridine (B195900) involves dissolving the crude product in a mixed solvent system of petroleum ether and n-butanol, followed by cooling to induce crystallization. google.com Common solvents for the recrystallization of pyridine derivatives also include ethanol and acetone, often in combination with a less polar solvent like n-hexane. rochester.edu

For more challenging separations or to achieve very high purity, chromatographic techniques are employed. Liquid chromatography, particularly with a reversed-phase column, has been shown to be effective for the purification of pyridine-carboxylate derivatives. nih.gov In this method, the choice of the mobile phase, a mixture of solvents like acetonitrile (B52724) and aqueous acid, is optimized to achieve good separation of the target compound from impurities.

Chemical Transformations and Derivatization Strategies of Ethyl 5 Cyano 6 Methylpyridine 2 Carboxylate

Reactions Involving the Ester Moiety

The ester group at the C-2 position of the pyridine (B92270) ring is a key site for a variety of chemical transformations, primarily hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification

The ethyl ester of 5-cyano-6-methylpyridine-2-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid, 5-cyano-6-methylpyridine-2-carboxylic acid. This reaction is typically carried out under basic conditions, for instance, through alkaline hydrolysis. The resulting carboxylic acid is a valuable intermediate for further derivatization, such as conversion to acid chlorides or amides.

Transesterification, the conversion of one ester to another, can also be achieved. This process involves reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of various alkyl or aryl groups into the ester functionality, thereby modifying the compound's physical and chemical properties.

ReactionReagents and ConditionsProduct
HydrolysisAqueous base (e.g., NaOH, KOH), heat5-Cyano-6-methylpyridine-2-carboxylic acid
TransesterificationDifferent alcohol (R'OH), acid or base catalystAlkyl 5-cyano-6-methylpyridine-2-carboxylate

Reductions of the Carboxylate Group

The carboxylate group can be reduced to a primary alcohol, yielding (5-cyano-6-methylpyridin-2-yl)methanol. This transformation is typically accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, effectively reducing esters to primary alcohols. nih.govacs.org

Alternatively, sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, can also be employed for the reduction of pyridine carboxylic esters, often in the presence of a Lewis acid like aluminum chloride to enhance its reducing power. google.com While generally less reactive towards esters than LiAlH₄, sodium borohydride in refluxing methanol (B129727) has been shown to reduce pyridine carboxylic esters. rsc.orgresearchgate.net The choice of reducing agent can be critical to avoid the simultaneous reduction of the nitrile group.

Reducing AgentTypical ConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF(5-Cyano-6-methylpyridin-2-yl)methanol
Sodium Borohydride (NaBH₄) / AlCl₃Ethereal solvents(5-Cyano-6-methylpyridin-2-yl)methanol
Sodium Borohydride (NaBH₄)Refluxing methanol(5-Cyano-6-methylpyridin-2-yl)methanol

Transformations of the Nitrile Functionality

The cyano group at the C-5 position provides another avenue for extensive chemical modification, most notably through reduction to an amine or hydration to an amide.

Reduction of the Cyano Group to Amines

The nitrile group can be readily reduced to a primary amine, specifically an aminomethyl group, yielding ethyl 5-(aminomethyl)-6-methylpyridine-2-carboxylate. This transformation can be achieved through several methods. Catalytic hydrogenation using catalysts such as Raney nickel, palladium, or platinum under a hydrogen atmosphere is a common and effective approach. researchgate.netuoanbar.edu.iq

Alternatively, chemical reduction using strong hydride donors like lithium aluminum hydride (LiAlH₄) can also effect this conversion. nih.govresearchgate.net Another mild and efficient method involves the use of Raney nickel in combination with potassium borohydride in ethanol (B145695). google.comrsc.org Care must be taken in choosing the reaction conditions to ensure the selectivity of the reduction, particularly to avoid the reduction of the ester group.

MethodReagents and ConditionsProduct
Catalytic HydrogenationH₂, Raney Ni, Pd, or Pt catalyst, pressure, heatEthyl 5-(aminomethyl)-6-methylpyridine-2-carboxylate
Chemical ReductionLithium Aluminum Hydride (LiAlH₄), anhydrous ether or THFEthyl 5-(aminomethyl)-6-methylpyridine-2-carboxylate
Chemical ReductionRaney Ni, KBH₄, ethanolEthyl 5-(aminomethyl)-6-methylpyridine-2-carboxylate

Hydration of the Nitrile Group

The cyano group can be hydrated to a carboxamide group, resulting in the formation of ethyl 5-carbamoyl-6-methylpyridine-2-carboxylate. This transformation can be carried out under acidic or basic conditions, although these methods can sometimes be harsh and lead to the hydrolysis of the ester group as well.

More selective methods have been developed, including metal-catalyzed hydration reactions. For instance, the hydration of cyanopyridines to their corresponding amides has been achieved using nickel complexes as catalysts at elevated temperatures. researchgate.net Another approach involves the use of manganese dioxide as a catalyst for the hydration of 3-cyanopyridine. nih.gov Enzymatic hydration, utilizing nitrile hydratase, offers a mild and highly selective alternative for converting nitriles to amides, minimizing unwanted side reactions. google.com

MethodReagents and ConditionsProduct
Acid/Base HydrolysisStrong acid or base, water, heatEthyl 5-carbamoyl-6-methylpyridine-2-carboxylate
Metal-Catalyzed HydrationNickel complexes, water, heatEthyl 5-carbamoyl-6-methylpyridine-2-carboxylate
Enzymatic HydrationNitrile hydrataseEthyl 5-carbamoyl-6-methylpyridine-2-carboxylate

Reactivity of the Pyridine Ring and Alkyl Substituent

The pyridine ring, being an electron-deficient aromatic system, exhibits characteristic reactivity towards nucleophilic substitution, while being generally deactivated towards electrophilic substitution. The substituents on the ring, namely the cyano, ester, and methyl groups, further modulate this reactivity.

The presence of the electron-withdrawing cyano and ester groups makes the pyridine ring even more electron-deficient, thus increasing its susceptibility to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). However, these positions are already substituted in the target molecule.

Electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh reaction conditions. The electron-withdrawing nature of the cyano and ester groups further deactivates the ring towards electrophilic attack. If such a reaction were to occur, it would likely be directed to the C-3 position, which is the most electron-rich position in a deactivated pyridine ring.

The methyl group at the C-6 position is susceptible to oxidation. Under appropriate conditions, it can be oxidized to a carboxylic acid, forming the corresponding pyridine dicarboxylic acid derivative. This oxidation can be achieved using strong oxidizing agents.

Reaction TypePosition of Attack/ReactionReactivity
Nucleophilic Aromatic SubstitutionC-2, C-4, C-6Highly deactivated due to existing substituents
Electrophilic Aromatic SubstitutionC-3Highly deactivated, requires harsh conditions
Oxidation of Methyl GroupC-6 Methyl GroupCan be oxidized to a carboxylic acid

Nucleophilic and Electrophilic Substitution Pathways on the Pyridine Core

The pyridine ring in ethyl 5-cyano-6-methylpyridine-2-carboxylate is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing nature of the cyano and carboxylate groups. This electronic characteristic makes the pyridine core susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atom. However, the existing substituents sterically hinder direct nucleophilic substitution on the ring.

Conversely, electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh reaction conditions. quimicaorganica.orgquora.com The electron-deficient nature of the ring deactivates it towards attack by electrophiles. When such reactions do occur, they are predicted to favor substitution at the C-3 and C-5 positions, which are meta to the deactivating nitrogen atom and other electron-withdrawing groups. quimicaorganica.orgquora.com For this compound, the C-3 position is already substituted, leaving the C-5 position as a potential, albeit challenging, site for electrophilic attack.

Alkylation and Bromination Reactions of Substituted Pyridine

Direct alkylation and bromination on the pyridine ring of this compound are not well-documented in the literature. The electron-withdrawing substituents make Friedel-Crafts alkylation and acylation reactions generally unfeasible. quimicaorganica.org

However, functionalization can be achieved through reactions involving the methyl group at the C-6 position. For instance, α-pyridyl anions can be generated by treating related 2-methylpyridine (B31789) derivatives with strong bases like n-butyllithium or lithium diisopropylamide (LDA), which can then react with various electrophiles. nih.gov While not specifically detailed for this compound, this strategy suggests a potential pathway for alkylation at the methyl group.

Formation of Fused Heterocyclic Systems (e.g., Thienopyridines, Pyranopyridines, Pyrazolopyridines)

A significant application of this compound and its close analogs is in the synthesis of fused heterocyclic systems, which are scaffolds for various biologically active molecules.

Thienopyridines: Structurally similar compounds, such as 4-aryl-3-cyano-5-ethoxycarbonyl-6-methylpyridine-2(1H)-thiones, serve as precursors for the synthesis of thieno[2,3-b]pyridines. researchgate.nettandfonline.com These reactions typically involve an intramolecular Thorpe-Ziegler cyclization of an S-alkylated intermediate. researchgate.nettandfonline.com For example, the reaction of the pyridinethione with chloro-N-arylacetamides followed by treatment with a base like sodium alkoxide leads to the formation of ethyl 3-amino-4-aryl-2-(N-aryl)carbamoyl-6-methylthieno[2,3-b]pyridine-5-carboxylates. tandfonline.com

Pyranopyridines: The synthesis of pyrano[2,3-b]pyridines can be achieved from related pyridine precursors. For instance, 2,6-dihydroxy-3-cyano-4-methyl pyridine can be converted to ethyl 5-methyl-6-cyano-7-chloro-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate, which can then undergo further reactions. researchgate.net Although not starting directly from this compound, these syntheses highlight the utility of polysubstituted pyridines in constructing fused pyran rings.

Pyrazolopyridines: The construction of the pyrazolo[3,4-b]pyridine ring system often involves the annelation of a pyrazole (B372694) ring onto a pyridine precursor or vice-versa. cdnsciencepub.com One common strategy involves the reaction of 5-aminopyrazole derivatives with β-dicarbonyl compounds or their equivalents. asianpubs.orgnih.gov Alternatively, substituted pyridines can be used as the starting point. For example, the reaction of a 2-chloronicotinonitrile with hydrazine (B178648) can lead to the formation of a 3-aminopyrazolo[3,4-b]pyridine. cdnsciencepub.com

Development of Novel Pyridine Derivatives through Functionalization

The functional groups present on this compound offer numerous opportunities for the development of novel pyridine derivatives.

The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an aminomethyl group. google.com It also serves as a key functional group in cyclization reactions to form fused rings.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. nih.gov

The methyl group can potentially be functionalized through radical reactions or by forming a carbanion, as previously mentioned.

These transformations allow for the synthesis of a diverse range of pyridine derivatives with potential applications in medicinal chemistry and materials science. For example, the synthesis of various substituted pyridines and fused pyridopyrimidines has been shown to yield compounds with potential anticancer and antimicrobial activities. nih.govekb.eg

Applications of Ethyl 5 Cyano 6 Methylpyridine 2 Carboxylate in Synthetic Chemistry and Materials Science

Role as a Versatile Synthetic Building Block

The reactivity of the functional groups on the ethyl 5-cyano-6-methylpyridine-2-carboxylate scaffold allows it to serve as a foundational component in the synthesis of diverse and complex molecules.

The strategic placement of the cyano, ester, and methyl groups on the pyridine (B92270) ring enables a variety of chemical reactions, making this compound and its derivatives valuable precursors in multi-step synthetic pathways. For instance, derivatives of this compound are used to construct fused heterocyclic systems like pyrano[2,3-b]pyridines. researchgate.net The synthesis often begins with a related chlorinated precursor, ethyl 5-methyl-6-cyano-7-chloro-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate, which can be reacted with various nucleophiles to build molecular complexity. researchgate.net

One documented pathway involves reacting the chloro-derivative with hydrazine (B178648) hydrate (B1144303) to produce a hydrazino intermediate. This intermediate can then undergo cyclization with different aliphatic acids or aromatic acid chlorides to form novel 1,2,4-triazoles fused to the pyranopyridine core. researchgate.net These multi-step syntheses highlight the role of the initial pyridine carboxylate framework in generating intricate, polycyclic molecules with potential biological activities. researchgate.net

Diversity-oriented synthesis aims to create collections of structurally diverse small molecules, or libraries, for high-throughput screening in drug discovery. The this compound framework is an ideal scaffold for this purpose. Its derivatives can be systematically modified to generate a library of related compounds.

A clear example is the conversion of ethyl 5-methyl-6-cyano-7-chloro-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate into various amino derivatives. researchgate.net By condensing the chloro-compound with a range of different amines, a library of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates can be efficiently synthesized. researchgate.net This approach allows for the introduction of diverse structural motifs at a specific position on the scaffold, leading to a library of compounds that can be screened for desired biological properties, such as antihypertensive activity. researchgate.net

Table 1: Example of a Heterocyclic Library Generated from a Pyridine Carboxylate Scaffold Derivative

EntryReactant (Amine)Resulting Compound (Substituent at Position 7)
1MorpholineMorpholino
2PiperidinePiperidino
3AnilineAnilino
4BenzylamineBenzylamino
5Ethanolamine(2-Hydroxyethyl)amino

This table illustrates how different amines can be used to create a library of compounds from a common precursor, based on synthetic strategies described in the literature. researchgate.net

Utility in Medicinal Chemistry as a Synthetic Intermediate

The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.gov Consequently, functionalized pyridines like this compound are crucial intermediates in the synthesis of advanced pharmaceutical scaffolds.

While the core of the anti-gout medication Febuxostat is a thiazole, not a pyridine, the synthetic strategies used for pyridine carboxylates are highly relevant to the construction of other complex pharmaceuticals. derpharmachemica.comnewdrugapprovals.org A closely related compound, ethyl 6-chloro-5-cyano-2-methylnicotinate (a pyridine-3-carboxylate derivative), serves as a key intermediate in the multi-kilogram manufacturing of P2Y12 antagonists, a class of antiplatelet drugs. researchgate.net

The synthesis involves coupling the chloropyridine intermediate with isonipecotic acid, followed by an amide coupling with benzylsulfonamide to yield the final active pharmaceutical ingredient, AZD1283. researchgate.net The development of an efficient, high-yield process for this key pyridine intermediate was critical for supporting clinical development, showcasing the industrial importance of such building blocks. researchgate.net Furthermore, various pyridine carboxylate derivatives have been synthesized and evaluated for a range of pharmacological activities, including positive inotropic, anti-inflammatory, analgesic, and hypotensive effects, underscoring their importance in drug discovery. nih.gov

Table 2: Synthesis of a P2Y12 Antagonist Using a Pyridine Carboxylate Intermediate

StepStarting MaterialReagent(s)ProductYield
1Ethyl 6-chloro-5-cyano-2-methylnicotinateIsonipecotic acidPyridine acid intermediate81%
2Pyridine acid intermediateBenzylsulfonamide, CDIAZD1283 (P2Y12 Antagonist)79%

Data adapted from research on the synthesis of P2Y12 antagonists. researchgate.net

Applications in Agrochemical Research as a Precursor

The pyridine scaffold is also a common feature in agrochemicals, particularly herbicides. The specific functionalization of the pyridine ring can lead to compounds with potent and selective herbicidal activity.

Derivatives of pyridinecarboxylic acids, such as picolinic acids (pyridine-2-carboxylic acids), are a well-established class of synthetic auxin herbicides. mdpi.com Research in this area has focused on creating novel analogs to improve efficacy and spectrum of activity. For instance, novel 6-aryl-4-aminopicolinates have been developed and patented for their use as potent herbicides with a broad spectrum of weed control against woody plants, grasses, and broadleaf weeds. googleapis.com

The synthesis of these complex herbicides often starts from functionalized pyridine building blocks. The core structure of this compound provides a template that can be chemically elaborated to produce such agrochemicals. For example, synthetic routes have been designed to replace a group at the 6-position of the picolinic acid scaffold with aryl-substituted pyrazoles, leading to a new class of potential herbicides. mdpi.com The cyano and ester groups on the original scaffold offer versatile handles for the necessary chemical transformations to build these final herbicidal products. Additionally, pyridine derivatives are of commercial interest as intermediates for various pesticides and fungicides. nih.gov

Contributions to Materials Science and Functional Materials Development

Incorporation into Polymer Matrices for Coatings and Adhesion Improvement

There is no available research to support the incorporation of this compound into polymer matrices for the enhancement of coatings or adhesion. The functional groups within the molecule, such as the polar cyano group and the ester, could theoretically interact with polymer chains and substrates. However, without experimental data, any discussion of its effects on properties like coating hardness, flexibility, or adhesive strength would be purely speculative.

Ligand Design in Coordination Chemistry and Metal Complexation

The nitrogen atom of the pyridine ring and the nitrogen of the cyano group in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This structural feature is often exploited in the design of ligands for the synthesis of coordination complexes. Such complexes can exhibit interesting catalytic, magnetic, or optical properties.

Despite this potential, there is a lack of published studies detailing the synthesis, characterization, or application of metal complexes specifically derived from this compound as a ligand. Research in the field of coordination chemistry has explored a vast number of pyridine-based ligands, but this particular derivative does not appear to have been a focus of investigation. Therefore, no data on its coordination behavior, the types of metal ions it can bind with, or the properties of the resulting complexes can be provided.

Advanced Spectroscopic and Crystallographic Studies for Structural Elucidation and Mechanistic Insight

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like ethyl 5-cyano-6-methylpyridine-2-carboxylate. Through various NMR experiments, it is possible to determine the connectivity of atoms, the chemical environment of individual nuclei, and even the three-dimensional arrangement of atoms.

Elucidation of Regiochemistry and Stereochemistry of Reaction Products

In the synthesis of substituted pyridines, the formation of different isomers (regioisomers) is often possible. High-resolution ¹H and ¹³C NMR spectroscopy would be the primary methods to unambiguously determine the regiochemistry of this compound.

For instance, in a hypothetical synthesis, the cyano group, methyl group, and the ethyl carboxylate group could potentially be arranged in different positions on the pyridine (B92270) ring. By analyzing the chemical shifts, coupling constants (J-values), and through-space correlations observed in 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), the precise substitution pattern can be confirmed.

Expected ¹H NMR Data and Interpretation:

ProtonsExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (Hz)Inferences
Pyridine-H7.5 - 8.5Doublet8.0 - 9.0The single proton on the pyridine ring would show a specific chemical shift depending on the electronic effects of the adjacent substituents. Its coupling to other protons (if any) would help confirm its position.
-CH₃ (Methyl)2.5 - 3.0SingletN/AThe singlet nature would confirm the absence of adjacent protons. Its chemical shift would be influenced by its position on the pyridine ring.
-O-CH₂- (Ethyl)4.0 - 4.5Quartet~7.0The quartet splitting pattern arises from the coupling with the adjacent methyl group of the ethyl ester.
-CH₃ (Ethyl)1.0 - 1.5Triplet~7.0The triplet splitting pattern is due to coupling with the adjacent methylene (B1212753) group of the ethyl ester.

Expected ¹³C NMR Data and Interpretation:

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the pyridine ring carbons would be particularly informative for confirming the substitution pattern. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ groups. Furthermore, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be crucial in correlating the proton and carbon signals, providing definitive evidence for the molecular structure and regiochemistry.

Real-Time Reaction Monitoring using NMR

Real-time reaction monitoring by NMR spectroscopy is a powerful technique for studying reaction kinetics and identifying transient intermediates. By acquiring NMR spectra at regular intervals directly from a reacting mixture, one can follow the consumption of reactants and the formation of products over time. This approach can provide invaluable mechanistic insights.

While there are no specific published studies on the real-time NMR monitoring of the synthesis of this compound, this technique could be applied to its formation. For example, in a Hantzsch-type pyridine synthesis, one could monitor the disappearance of the signals corresponding to the starting materials and the concurrent appearance of signals for the dihydropyridine (B1217469) intermediate and the final aromatic pyridine product. This would allow for the determination of reaction rates and the potential detection of any short-lived intermediates, which could help in optimizing reaction conditions.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Determination of Solid-State Molecular Architecture and Conformation

An SCXRD analysis of a suitable single crystal of this compound would reveal its precise molecular geometry. It would confirm the planarity of the pyridine ring and determine the orientation of the ethyl carboxylate and cyano substituents relative to the ring. The conformation of the ethyl group (e.g., staggered or eclipsed) could also be determined.

Hypothetical Crystallographic Data Table:

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.5
b (Å)10.2
c (Å)15.8
α (°)90
β (°)90
γ (°)90
Volume (ų)1212.6
Z4
Density (calculated) (g/cm³)1.450

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The crystal packing, as revealed by SCXRD, is governed by intermolecular interactions. For this compound, one would expect to observe various non-covalent interactions that dictate how the molecules arrange themselves in the crystal lattice.

Hydrogen Bonding: Although the molecule does not possess strong hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds involving the pyridine nitrogen, the oxygen atoms of the carboxylate group, and various C-H bonds could play a significant role in the crystal packing.

π-Stacking: The aromatic pyridine rings could engage in π-π stacking interactions. The analysis would determine the geometry of this stacking (e.g., face-to-face or offset) and the distance between the interacting rings, providing insight into the strength of these interactions.

Dipole-Dipole Interactions: The polar cyano and ester groups would introduce dipole moments in the molecule, leading to dipole-dipole interactions that would also influence the crystal packing.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is routinely used to confirm the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

For this compound, a high-resolution mass spectrometry (HRMS) technique, such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer, would be used to determine the exact mass of the molecular ion. This experimental mass would be compared to the calculated mass to confirm the elemental composition of the molecule.

Hypothetical Mass Spectrometry Data:

IonCalculated m/zObserved m/z
[M+H]⁺205.0664205.0662
[M+Na]⁺227.0483227.0481

The fragmentation pattern observed in the mass spectrum (MS/MS) would provide further structural confirmation. For example, one might expect to see fragmentation corresponding to the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl carboxylate group from the molecular ion.

Confirmation of Molecular Formula and Product Identity in Synthetic Pathways

The definitive identification of this compound and the confirmation of its molecular formula are achieved through a combination of spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis are routinely employed to verify the structure of newly synthesized pyridine derivatives. jetir.org

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular weight and, consequently, the elemental composition of the molecule. For instance, in the characterization of related heterocyclic compounds, HRMS provides exact mass measurements that correspond to a specific molecular formula, offering a high degree of confidence in the product's identity. mdpi.com

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, coupling constants, and integration of peaks in the ¹H NMR spectrum, along with the number and types of carbon signals in the ¹³C NMR spectrum, allow for the precise mapping of the molecule's structure. Two-dimensional NMR experiments, such as HSQC and HMBC, can further elucidate the connectivity between atoms. mdpi.com

Detection of Reaction Intermediates

The synthesis of complex molecules like this compound often proceeds through several intermediate steps. The detection and characterization of these transient species are crucial for understanding the reaction mechanism and optimizing reaction conditions. While challenging due to their often short lifetimes, various spectroscopic techniques can be adapted for this purpose.

In the synthesis of related pyridine derivatives, the elucidation of the mechanism of formation of impurities has led to significant process improvements. researchgate.net By carefully monitoring the reaction mixture over time using techniques like NMR or chromatography coupled with mass spectrometry (LC-MS), it is possible to identify key intermediates. For example, in multi-component reactions leading to similar pyridine structures, it has been observed that in the absence of a necessary catalyst or condition, a stable intermediate can be isolated and characterized. jetir.org This provides direct evidence for the proposed reaction pathway.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying the functional groups present in a molecule and for monitoring the progress of a chemical reaction.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. The presence of the cyano group (C≡N) would be indicated by a sharp absorption band in the region of 2200-2260 cm⁻¹. researchgate.net The carbonyl group (C=O) of the ethyl ester would exhibit a strong absorption band typically in the range of 1700-1750 cm⁻¹. researchgate.net The C-O stretching of the ester group would also be visible. Furthermore, characteristic peaks corresponding to the aromatic pyridine ring and the methyl group would be present.

By monitoring the appearance or disappearance of these characteristic vibrational bands, one can track the progress of the synthesis. For example, during the formation of the pyridine ring, the disappearance of bands associated with starting materials and the concurrent appearance of the characteristic pyridine and cyano bands would signify the progression of the reaction.

The following table summarizes the expected characteristic IR absorption bands for this compound based on data from similar compounds.

Functional GroupExpected Absorption Range (cm⁻¹)Reference
Cyano (C≡N)2200 - 2260 mdpi.comresearchgate.net
Ester Carbonyl (C=O)1700 - 1750 researchgate.net
C-N Stretch1000 - 1350General IR tables
C-O Stretch (Ester)1000 - 1300General IR tables
Aromatic C=C Stretch1400 - 1600General IR tables
C-H Stretch (Aromatic)3000 - 3100General IR tables
C-H Stretch (Aliphatic)2850 - 3000General IR tables

Theoretical and Computational Investigations of Ethyl 5 Cyano 6 Methylpyridine 2 Carboxylate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like ethyl 5-cyano-6-methylpyridine-2-carboxylate. These methods provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability.

For analogous pyridine (B92270) derivatives, DFT calculations at levels such as B3LYP with a 6-311G(d,p) basis set have been used to determine these orbital energies. materialsciencejournal.orgderpharmachemica.comdntb.gov.uaresearchgate.net A lower HOMO-LUMO gap generally suggests higher reactivity. While specific values for this compound are not available, a hypothetical FMO analysis would yield data similar to that presented in Table 1.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

Parameter Hypothetical Value (eV) Implication
EHOMO -6.5 Electron-donating capability
ELUMO -1.8 Electron-accepting capability
Energy Gap (ΔE) 4.7 Chemical reactivity and stability

Electron Density Distribution and Site Reactivity Mapping

The electron density distribution, often visualized through Molecular Electrostatic Potential (MESP) maps, reveals the electron-rich and electron-poor regions of a molecule. researchgate.net These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. In a molecule such as this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group would be expected to be electron-rich (negative potential), making them likely sites for electrophilic attack. Conversely, the carbon atoms of the pyridine ring, particularly those adjacent to electron-withdrawing groups like the cyano and carboxylate groups, would likely exhibit a more positive potential, indicating susceptibility to nucleophilic attack.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is instrumental in exploring the mechanisms of chemical reactions, providing a detailed picture of the energy changes that occur as reactants are converted to products.

Energy Profiles and Transition State Characterization

By mapping the potential energy surface of a reaction, computational methods can identify the minimum energy pathways and characterize the transition states—the highest energy points along the reaction coordinate. This analysis provides critical information about the reaction's feasibility and rate. For reactions involving pyridine derivatives, DFT calculations are commonly used to locate and optimize the geometries of reactants, intermediates, transition states, and products, and to calculate their respective energies.

Regioselectivity and Stereoselectivity Prediction in Pyridine Functionalization

Computational modeling can predict the regioselectivity and stereoselectivity of reactions, such as the functionalization of the pyridine ring. By comparing the activation energies of different possible reaction pathways, researchers can determine the most likely product. For this compound, this could involve predicting the preferred site of substitution on the pyridine ring.

Molecular Dynamics and Conformational Studies

Molecular dynamics (MD) simulations provide insights into the conformational flexibility and dynamic behavior of molecules over time. While specific MD studies on this compound are not documented in the available literature, such investigations would be valuable for understanding its behavior in different environments, such as in solution. MD simulations can reveal the preferred conformations of the molecule and the rotational barriers of its substituent groups, such as the ethyl ester.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.govmdpi.com These models are instrumental in predicting the properties of new or untested compounds, thereby accelerating the process of chemical research and development by reducing the need for extensive experimental work. researchgate.netresearchgate.net For a compound such as this compound, QSPR models can be developed to predict a wide array of properties, including but not limited to, solubility, lipophilicity, and various thermodynamic characteristics.

The fundamental principle of QSPR lies in the hypothesis that the structure of a molecule, encoded in numerical descriptors, dictates its properties. nih.gov The development of a QSPR model typically involves three main stages: the calculation of molecular descriptors, the selection of the most relevant descriptors, and the generation and validation of a mathematical model that links these descriptors to the property of interest.

A multitude of molecular descriptors can be calculated for this compound to represent its structural and electronic features. These descriptors are broadly categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects such as its size, shape, and branching. Examples include the Wiener index, Randić index, and Kier & Hall molecular connectivity indices. researchgate.net

Geometrical Descriptors: These descriptors are calculated from the 3D structure of the molecule and include information about its surface area, volume, and moments of inertia.

Electronic Descriptors: These relate to the electronic structure of the molecule and are often calculated using quantum chemical methods. Examples include partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

Physicochemical Descriptors: These are related to well-known physicochemical properties such as logP (octanol-water partition coefficient), molar refractivity, and polarizability. nih.gov

The selection of appropriate descriptors is a critical step in building a robust QSPR model. For a substituted pyridine derivative like this compound, a combination of electronic, topological, and physicochemical descriptors would likely be employed to capture the influence of the various functional groups on its properties.

Once a set of descriptors has been calculated for a series of related pyridine derivatives, a mathematical model can be developed to correlate these descriptors with an experimentally determined property. A common technique used for this purpose is Multiple Linear Regression (MLR), which generates a linear equation of the form:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the selected molecular descriptors, and c₁, c₂, ..., cₙ are their regression coefficients, with c₀ being the intercept. researchgate.netchemrevlett.com More advanced machine learning techniques such as Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Gradient Boosting Regressors are also increasingly being used to build more complex and predictive QSPR models. researchgate.net

The predictive power and robustness of a developed QSPR model must be rigorously validated. researchgate.net This is typically achieved through internal validation techniques like leave-one-out cross-validation (Q²) and external validation using an independent test set of compounds that were not used in the model development. chemrevlett.com A statistically sound QSPR model will exhibit high values for the coefficient of determination (R²) and the cross-validation coefficient (Q²), along with a low root mean square error (RMSE). researchgate.netresearchgate.net

An illustrative MLR model for predicting logS could take the following form:

logS = c₀ + c₁(logP) + c₂(TPSA) + c₃(RotB) + c₄(LUMO)

In this hypothetical model:

logP represents the lipophilicity of the molecule.

TPSA (Topological Polar Surface Area) accounts for the polar characteristics.

RotB (Number of Rotatable Bonds) relates to molecular flexibility.

LUMO (Energy of the Lowest Unoccupied Molecular Orbital) provides insight into the molecule's electronic properties.

The following interactive table presents hypothetical data for a set of pyridine derivatives that could be used to build such a QSPR model.

CompoundlogS (experimental)logPTPSARotBLUMO (eV)logS (predicted)
Pyridine1.350.6512.890-0.151.32
2-methylpyridine (B31789)1.121.1112.890-0.121.15
4-cyanopyridine (B195900)0.250.2136.670-0.850.28
Ethyl nicotinate (B505614)-0.211.2939.193-0.45-0.18
This compound -1.50 1.80 79.54 4 -1.20 -1.47
Compound A-0.851.5552.322-0.65-0.82
Compound B0.500.9025.781-0.300.53

Note: The data in this table is for illustrative purposes only and does not represent actual experimental or calculated values.

A validated QSPR model for this compound and its analogs would have significant predictive power. researchgate.net Such models could be employed to:

Estimate the physicochemical properties of novel, yet-to-be-synthesized pyridine derivatives.

Guide the design of new compounds with desired properties by suggesting structural modifications.

Screen virtual libraries of compounds to identify candidates with optimal property profiles.

Future Perspectives and Research Challenges in the Chemistry of Ethyl 5 Cyano 6 Methylpyridine 2 Carboxylate

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The development of environmentally benign and efficient methods for the synthesis of polysubstituted pyridines, such as ethyl 5-cyano-6-methylpyridine-2-carboxylate, is a significant area of contemporary chemical research. Traditional synthetic approaches often rely on condensation reactions of carbonyl compounds or metal-catalyzed cycloadditions, which can be inefficient and generate substantial waste. nih.gov Modern strategies are increasingly focused on sustainability and atom economy, aiming to maximize the incorporation of starting material atoms into the final product.

A promising avenue is the design of tandem or cascade reactions, which combine multiple transformations into a single operation, thereby reducing solvent use, energy consumption, and purification steps. rsc.orgnih.gov Multicomponent reactions (MCRs), in which three or more reactants are combined in one pot to form a complex product, exemplify this approach and are being explored for the synthesis of pyridine (B92270) derivatives. jetir.org The use of catalysis is central to these efforts. Research is shifting towards the use of earth-abundant and non-toxic metal catalysts as greener alternatives to precious metals. illinois.edu Additionally, the development of bifunctional catalysts, such as those combining a solid acid with a noble metal, can facilitate sequential reactions like cyclization and aromatization in a single process. organic-chemistry.org

Synthesis StrategyAdvantagesResearch Focus
Tandem/Cascade Reactions Reduced steps, lower waste, increased efficiency.Designing novel one-pot sequences for pyridine ring formation. rsc.orgnih.gov
Multicomponent Reactions (MCRs) High atom economy, operational simplicity.Development of new MCRs for diverse pyridine substitution patterns. jetir.org
Earth-Abundant Metal Catalysis Lower cost, reduced environmental impact.Exploring catalysts based on metals like copper for pyridine synthesis. nih.gov
Bifunctional Catalysis Combines multiple catalytic steps in one material.Creating catalysts for sequential cyclization-aromatization reactions. organic-chemistry.org

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The unique arrangement of functional groups on this compound—a cyano group, an ester, and a methyl group on an electron-deficient pyridine ring—offers fertile ground for discovering new chemical reactions. While the individual reactivities of these groups are known, their interplay can lead to novel and unexplored chemical behavior.

A key area of interest is the selective functionalization of the C-H bonds of the pyridine ring, which remains a significant challenge due to the ring's inherent electronic properties. researchgate.net New strategies, potentially involving transition-metal catalysis or novel directing groups, could enable the direct introduction of various substituents at specific positions, bypassing more complex multi-step syntheses. researchgate.net The cyano and ester groups are not just passive substituents; they can be chemically transformed into a wide array of other functionalities. For example, the cyano group can be a precursor to amines, amides, or other heterocyclic rings. orientjchem.orgnih.gov Furthermore, the pyridine ring itself can undergo structural transformations, offering pathways to different heterocyclic systems. nih.gov Investigating these transformations can expand the synthetic utility of this compound as a versatile building block.

Expansion of Applications in Emerging Fields (e.g., Photochemistry, Bio-conjugation)

The distinct electronic and structural features of this compound make it a promising candidate for applications in several cutting-edge fields. The cyanopyridine core, known for its electron-accepting properties and stability, is particularly interesting for materials science and medicinal chemistry. qu.edu.qascielo.org.co

In the realm of photochemistry , cyanopyridine derivatives have been investigated as photoactive materials. qu.edu.qa Their electronic properties, which can be tuned by the substituents, make them suitable for applications such as fluorescent probes or components in optical storage devices. qu.edu.qaresearchgate.net The inherent luminescence of some pyridine derivatives suggests potential uses in organic light-emitting diodes (OLEDs) or as sensors.

In bio-conjugation , the functional groups of this compound offer handles for attachment to biomolecules. For instance, the ester can be hydrolyzed to a carboxylic acid, which can then be coupled to proteins or other biological macromolecules. nih.gov This allows for the creation of bioconjugates for imaging, diagnostics, or therapeutic purposes. The pyridine scaffold is a common motif in biologically active molecules, and new derivatives are continually being explored for their therapeutic potential, including as anticancer agents. nih.govmdpi.com

Emerging FieldPotential ApplicationRelevant Properties
Photochemistry Fluorescent probes, optical materials, photosensitizers.Tunable electronic properties, stability under UV irradiation. qu.edu.qa
Bio-conjugation Labeling of biomolecules, therapeutic drug delivery.Functional groups amenable to chemical modification. nih.gov
Medicinal Chemistry Development of new therapeutic agents.Pyridine core is a common pharmacophore. mdpi.comtandfonline.com

Challenges in Scalable Synthesis and Industrial Implementation

Transitioning the synthesis of a complex molecule like this compound from a laboratory setting to large-scale industrial production presents a number of significant hurdles. acsgcipr.org While numerous methods for pyridine synthesis exist, many are not economically viable or practical for producing large quantities. postapplescientific.comnih.gov

Furthermore, industrial synthesis must adhere to strict safety and environmental regulations. This necessitates the use of less hazardous reagents and solvents and the minimization of waste streams. The development of continuous flow processes, as opposed to traditional batch reactions, can offer advantages in terms of safety, consistency, and scalability. vcu.edu However, adapting a synthetic route to a flow system requires significant process optimization. For fine chemicals like this compound, ensuring high purity of the final product is paramount, adding another layer of complexity to the manufacturing process. researchgate.net

Synergistic Approaches Combining Synthetic and Computational Research

The integration of computational chemistry with experimental synthesis provides a powerful tool for accelerating research and development in the field of heterocyclic chemistry. researchgate.net Computational methods, such as Density Functional Theory (DFT), can be used to predict the reactivity of molecules, elucidate reaction mechanisms, and understand the electronic properties of compounds like this compound. researchgate.nettjnpr.org

This synergy allows for a more rational approach to designing new synthetic routes and novel molecules with desired properties. For example, computational screening can help identify promising catalysts for a particular transformation, thereby reducing the amount of experimental trial and error. nih.gov It can also be used to predict the photophysical properties of new derivatives, guiding the synthesis of materials for applications in photochemistry and electronics. tjnpr.org

In the context of biological applications, molecular docking studies can predict how a molecule might interact with a biological target, such as an enzyme or receptor. nih.gov This can help in the design of new drug candidates and in understanding their mechanism of action. By combining computational insights with empirical data, researchers can more efficiently navigate the complexities of chemical synthesis and application, leading to faster innovation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 5-cyano-6-methylpyridine-2-carboxylate?

  • Methodological Answer: The compound is synthesized via a condensation reaction between 5-chloro-2-pyridinecarboxylic acid (or analogous precursors) and ethyl cyanoacetate, using sodium ethoxide as a base under reflux conditions. The product is isolated via crystallization. Key parameters include reaction time (4–6 hours), solvent selection (ethanol or methanol), and stoichiometric control of the cyanoacetate moiety to minimize side reactions .

Q. How is the compound structurally characterized in crystallographic studies?

  • Methodological Answer: X-ray crystallography is employed using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and electron density maps. ORTEP-III is used for visualization, with thermal ellipsoids representing atomic displacement parameters. Hydrogen bonding and π-π stacking interactions are analyzed to confirm the pyridine ring's planarity and substituent orientations .

Q. What are the solubility and storage guidelines for this compound?

  • Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For storage, maintain at 2–8°C in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis of the cyano and ester groups. Stability studies recommend monitoring via HPLC every 6 months .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.